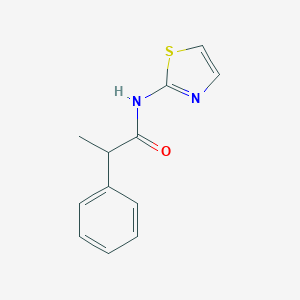![molecular formula C20H16ClNO5S B258302 Methyl (5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B258302.png)
Methyl (5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate, also known as MCBMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
作用机制
The mechanism of action of Methyl (5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In diabetes research, this compound has been shown to activate the AMPK pathway, which is involved in glucose metabolism and insulin sensitivity. In inflammation research, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
Methyl (5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has several advantages for lab experiments, including its ease of synthesis and availability. However, one limitation of this compound is its low solubility in water, which can make it challenging to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several future directions for Methyl (5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate research, including its potential use in combination therapy with other drugs, its application in different diseases, and its optimization for better solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. While this compound has several advantages for lab experiments, more research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for this compound research, including its potential use in combination therapy with other drugs, its application in different diseases, and its optimization for better solubility and bioavailability.
合成方法
Methyl (5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 2-aminobenzothiazole to form 2-(2-chlorobenzylideneamino)benzothiazole. This compound is then reacted with methyl 2-bromoacetate to yield this compound. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
科学研究应用
Methyl (5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.
属性
分子式 |
C20H16ClNO5S |
|---|---|
分子量 |
417.9 g/mol |
IUPAC 名称 |
methyl 2-[(5E)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C20H16ClNO5S/c1-26-18(23)11-22-19(24)17(28-20(22)25)10-13-6-3-5-9-16(13)27-12-14-7-2-4-8-15(14)21/h2-10H,11-12H2,1H3/b17-10+ |
InChI 键 |
LFMFGVXZGFFLNJ-LICLKQGHSA-N |
手性 SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3Cl)/SC1=O |
SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=O |
规范 SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)





![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)

![2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B258273.png)
![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258275.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)
![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B258279.png)